

Solubility profile of 5-Bromo-2-methoxybenzyl alcohol in common organic solvents

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzyl alcohol

Cat. No.: B1268467

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Solubility Profile of 5-Bromo-2-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of **5-Bromo-2-methoxybenzyl alcohol** in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine the solubility in their laboratories. The guide outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for concentration determination. Furthermore, a clear workflow visualization and a structured data table are provided to aid in experimental design and data management.

Introduction

5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6) is a substituted benzyl alcohol derivative.^[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. Solubility dictates the choice of solvents for synthesis and recrystallization, impacts reaction kinetics, and is a critical parameter in the pre-formulation stage of pharmaceutical

development. This guide provides the necessary protocols and tools for researchers to systematically determine and tabulate the solubility of this compound.

Physicochemical Properties of 5-Bromo-2-methoxybenzyl Alcohol

A summary of the key physicochemical properties of **5-Bromo-2-methoxybenzyl alcohol** is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of **5-Bromo-2-methoxybenzyl Alcohol**

Property	Value
Molecular Formula	C ₈ H ₉ BrO ₂
Molecular Weight	217.06 g/mol [1]
Appearance	White to light yellow crystal powder
Melting Point	72 °C[1]
Density	1.5 ± 0.1 g/cm ³ [1]
XLogP3	1.5

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent.[2][3] This method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is achieved.

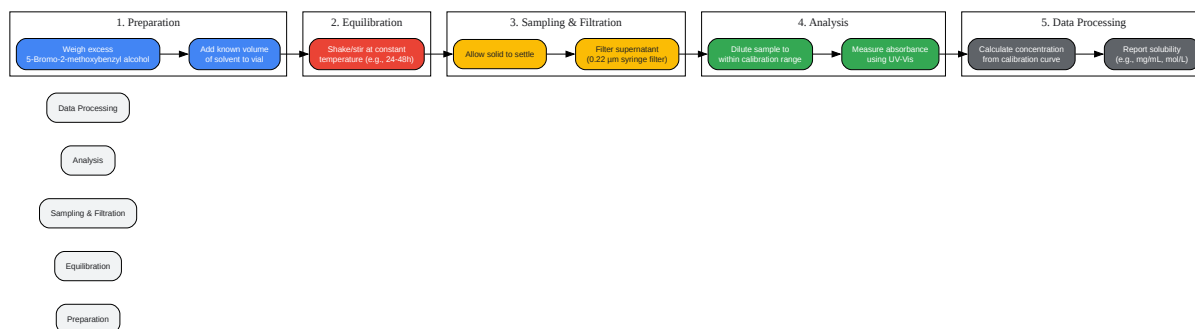
Materials and Equipment

- **5-Bromo-2-methoxybenzyl alcohol** (solid)
- A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

- Analytical balance
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:



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Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Calibration Curve:
 - Prepare a stock solution of **5-Bromo-2-methoxybenzyl alcohol** of a known concentration in the solvent of interest.
 - Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

- Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
- Plot a graph of absorbance versus concentration to generate a calibration curve.
- Sample Preparation:
 - Add an excess amount of **5-Bromo-2-methoxybenzyl alcohol** to a vial. The excess solid is crucial to ensure that the solution becomes saturated.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial.
- Equilibration:
 - Place the vials on an orbital shaker or use a magnetic stirrer.
 - Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
- Sampling and Filtration:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 μm) into a clean vial to remove any undissolved solid particles.
- Analysis:
 - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

- Measure the absorbance of the diluted sample at the λ_{max} using the UV-Vis spectrophotometer.
- Data Calculation:
 - Use the calibration curve to determine the concentration of the diluted sample.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of **5-Bromo-2-methoxybenzyl alcohol** in the tested solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Table 2 provides a template for recording the experimentally determined solubility values.

Table 2: Solubility of **5-Bromo-2-methoxybenzyl Alcohol** in Common Organic Solvents at 25 °C (Template)

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Ethanol		
Methanol		
Acetone		
Ethyl Acetate		
Dichloromethane		
Toluene		
n-Hexane		
Acetonitrile		
Dimethyl Sulfoxide (DMSO)		
Tetrahydrofuran (THF)		

Conclusion

While readily available quantitative data on the solubility of **5-Bromo-2-methoxybenzyl alcohol** is scarce, this guide provides researchers with a detailed and reliable experimental protocol to determine its solubility profile in a range of common organic solvents. The provided workflow and data table template will aid in the systematic collection and organization of this critical physicochemical parameter, thereby supporting its effective use in research and development.

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